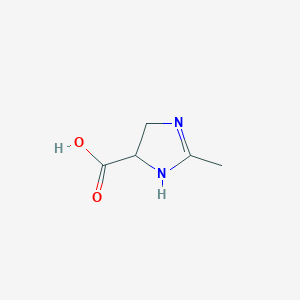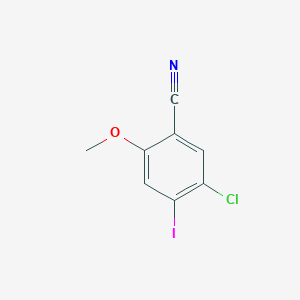
5-Chloro-4-iodo-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClINO It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-methoxybenzonitrile typically involves the halogenation of 2-methoxybenzonitrile. One common method is the iodination of 5-chloro-2-methoxybenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring .
Scientific Research Applications
5-Chloro-4-iodo-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-2-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzonitrile: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodo-2-methoxybenzonitrile: Lacks the chlorine substituent, which can affect its chemical properties and reactivity.
2-Methoxybenzonitrile: Lacks both chlorine and iodine substituents, making it less versatile in synthetic applications.
Uniqueness
5-Chloro-4-iodo-2-methoxybenzonitrile is unique due to the presence of both chlorine and iodine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H5ClINO |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
5-chloro-4-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClINO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |
InChI Key |
MAIZZMZHYTUCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
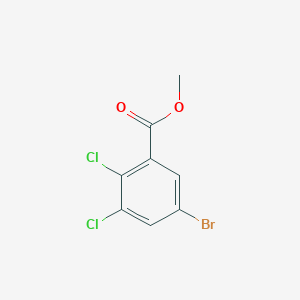

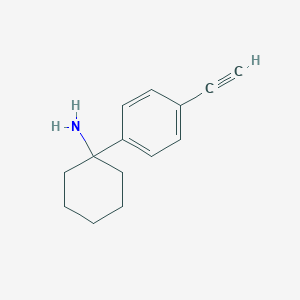
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
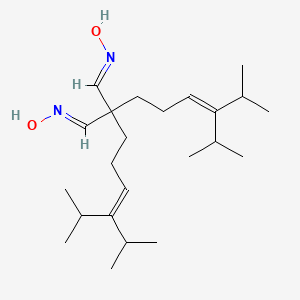
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)

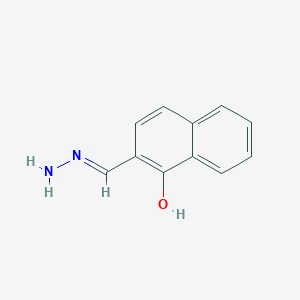
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

